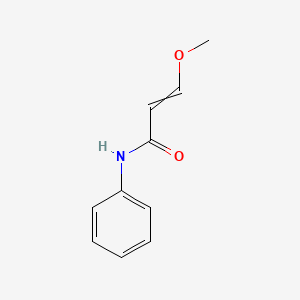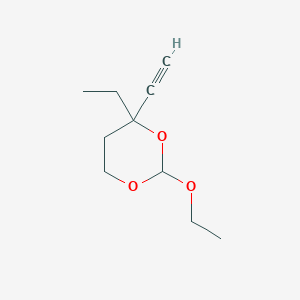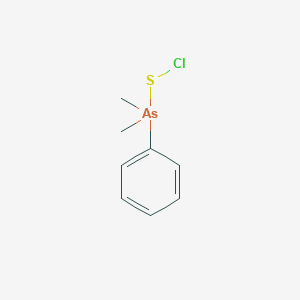
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid can be achieved through various synthetic routes. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or nitration using reagents such as bromine or nitric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties . In medicine, thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities . In industry, thiophene derivatives are used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . The specific molecular targets and pathways involved depend on the biological activity being studied.
Comparison with Similar Compounds
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid can be compared with other similar compounds, such as 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide and ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . These compounds share the thiophene nucleus but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific structural features, which may confer distinct biological and chemical properties.
Properties
CAS No. |
62901-60-4 |
|---|---|
Molecular Formula |
C13H10N2O6S |
Molecular Weight |
322.30 g/mol |
IUPAC Name |
2-(5-ethylthiophen-2-yl)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H10N2O6S/c1-2-8-3-4-11(22-8)12-9(13(16)17)5-7(14(18)19)6-10(12)15(20)21/h3-6H,2H2,1H3,(H,16,17) |
InChI Key |
GGYCBGUNCDKKFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


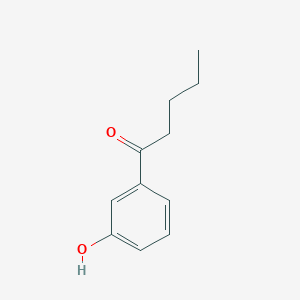

![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
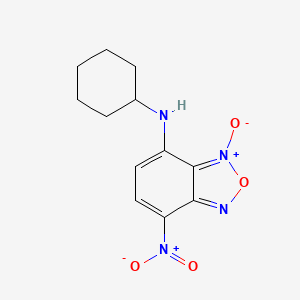
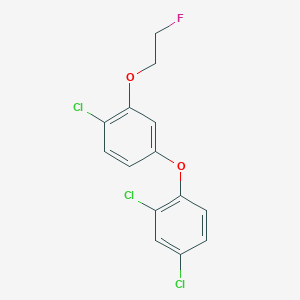
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
